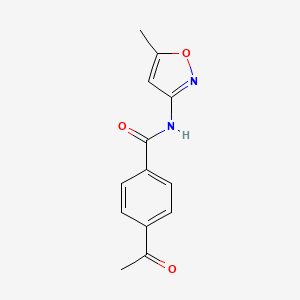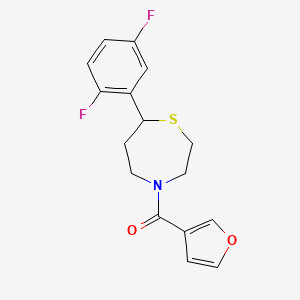![molecular formula C10H14N4O2 B2724852 N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide CAS No. 2305560-71-6](/img/structure/B2724852.png)
N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide, also known as OTAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an interesting subject for further study.
Wirkmechanismus
The mechanism of action of N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide is not fully understood, but it is thought to involve the binding of the compound to specific target molecules in the body. This binding may lead to changes in the activity of these molecules, which in turn can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the activity of certain ion channels and receptors, which can have a variety of effects on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying cellular processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several possible directions for future research on N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide. One area of interest is the development of more selective compounds that target specific molecules in the body. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there may be potential applications for this compound in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide involves several steps, including the reaction of 2-oxo-1,3-dioxolane with hydrazine hydrate to form 3-(oxolan-2-yl)-1H-1,2,4-triazole-5-carbohydrazide. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to have a number of interesting properties, including the ability to inhibit the activity of certain enzymes and modulate the function of certain receptors.
Eigenschaften
IUPAC Name |
N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-9(15)11-6-8-12-10(14-13-8)7-4-3-5-16-7/h2,7H,1,3-6H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSCQVYMGSXDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=NN1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)
